Methyl 3-amino-5-ethylthiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-5-ethylthiophene-2-carboxylate is a heterocyclic compound with the molecular formula C8H11NO2S It belongs to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-ethylthiophene-2-carboxylate can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the Gewald reaction or similar condensation reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-ethylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 3-amino-5-ethylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-ethylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-amino-5-ethylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring. This pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl 3-amino-5-ethylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H11NO2S/c1-3-5-4-6(9)7(12-5)8(10)11-2/h4H,3,9H2,1-2H3 |
InChI Key |
JSOGLGLIBCCTRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)C(=O)OC)N |
Origin of Product |
United States |
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